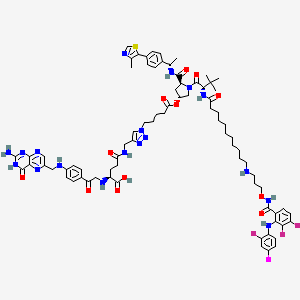

Folate-MS432

Description

Structure

2D Structure

Properties

Molecular Formula |

C78H96F3IN18O12S |

|---|---|

Molecular Weight |

1693.7 g/mol |

IUPAC Name |

(2S)-2-[[2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]phenyl]-2-oxoethyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C78H96F3IN18O12S/c1-46(48-19-21-50(22-20-48)69-47(2)89-45-113-69)90-73(106)61-38-55(44-100(61)75(108)70(78(3,4)5)93-64(103)17-12-10-8-6-7-9-11-14-33-84-34-16-36-111-97-72(105)56-28-29-57(79)66(81)67(56)92-59-30-25-51(82)37-58(59)80)112-65(104)18-13-15-35-99-43-54(96-98-99)41-87-63(102)32-31-60(76(109)110)86-42-62(101)49-23-26-52(27-24-49)85-39-53-40-88-71-68(91-53)74(107)95-77(83)94-71/h19-30,37,40,43,45-46,55,60-61,70,84-86,92H,6-18,31-36,38-39,41-42,44H2,1-5H3,(H,87,102)(H,90,106)(H,93,103)(H,97,105)(H,109,110)(H3,83,88,94,95,107)/t46-,55+,60-,61-,70+/m0/s1 |

InChI Key |

ZLMIAOUBLNHEHE-UVHPRSAMSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)OC(=O)CCCCN6C=C(N=N6)CNC(=O)CC[C@@H](C(=O)O)NCC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)OC(=O)CCCCN6C=C(N=N6)CNC(=O)CCC(C(=O)O)NCC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Folate in One-Carbon Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folate, a water-soluble B vitamin, is a critical component of one-carbon metabolism, a complex network of interconnected biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and other macromolecules vital for cell growth and proliferation.[1][2] This technical guide provides an in-depth exploration of the core functions of folate in one-carbon metabolism, detailing the enzymatic reactions, regulatory mechanisms, and key experimental methodologies used in its study. A comprehensive understanding of this pathway is paramount for researchers in various fields, including oncology, developmental biology, and pharmacology, due to its direct implications in numerous disease states and its targeting by established and novel therapeutics.

The central function of folate lies in its reduced form, tetrahydrofolate (THF), which acts as a carrier for one-carbon units at various oxidation states: formyl (-CHO), methylene (-CH2-), and methyl (-CH3).[3][4] These one-carbon units are primarily derived from the amino acid serine and are utilized in the de novo synthesis of purines and thymidylate, the remethylation of homocysteine to methionine, and the production of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA and histone methylation.[5] The intricate network of folate-mediated reactions is compartmentalized within the cytoplasm, mitochondria, and nucleus, highlighting the complexity and tight regulation of this fundamental metabolic hub.

Core Signaling Pathways in Folate-Mediated One-Carbon Metabolism

The intricate network of folate metabolism can be visualized as a series of interconnected cycles. At its core is the activation of dietary folate to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR). THF then serves as the acceptor and donor of one-carbon units, which are shuttled between different folate derivatives to meet the cell's metabolic demands.

The Folate Cycle

The folate cycle begins with the conversion of THF to 5,10-methylenetetrahydrofolate (5,10-CH2-THF), primarily through the action of serine hydroxymethyltransferase (SHMT), which simultaneously converts serine to glycine. 5,10-CH2-THF is a critical branch point in the pathway. It can be utilized directly for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP) by thymidylate synthase (TS). Alternatively, it can be oxidized to 10-formyltetrahydrofolate (10-formyl-THF) via a two-step reaction catalyzed by a bifunctional enzyme, which is then used for the de novo synthesis of purines. Finally, 5,10-CH2-THF can be irreversibly reduced to 5-methyltetrahydrofolate (5-methyl-THF) by methylenetetrahydrofolate reductase (MTHFR).

The Methionine Cycle

5-methyl-THF, the most reduced form of folate, plays a crucial role in the methionine cycle. It donates its methyl group to homocysteine in a reaction catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor, to regenerate methionine. Methionine is then converted to S-adenosylmethionine (SAM), the primary methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine, thus completing the cycle.

Quantitative Data on Key Enzymes

The efficiency and regulation of one-carbon metabolism are dictated by the kinetic properties of its constituent enzymes. Below is a summary of key kinetic parameters for several critical enzymes in the pathway.

| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Source(s) |

| Dihydrofolate Reductase (DHFR) | ||||

| Mycobacterium tuberculosis | Dihydrofolate | 2.5 ± 0.3 | 25 ± 1 | |

| NADPH | < 1 | - | ||

| Streptococcus pneumoniae | Dihydrofolate | 1.8 ± 0.2 | 31.5 ± 1.2 | |

| NADPH | 3.5 ± 0.4 | - | ||

| Escherichia coli | Dihydrofolate | - | 130 (pH 7.0) | |

| NADPH | - | - | ||

| Serine Hydroxymethyltransferase (SHMT) | ||||

| Plasmodium vivax (PvSHMT) | L-Serine | 180 ± 80 | 1.09 ± 0.05 | |

| Tetrahydrofolate | 350 ± 60 | - | ||

| Human cytosolic (SHMT1) | L-Serine | 240 ± 20 | 10.5 ± 0.3 | |

| Tetrahydrofolate | 40 ± 5 | - | ||

| Human mitochondrial (SHMT2) | L-Serine | 150 ± 10 | 25.1 ± 0.8 | |

| Tetrahydrofolate | 25 ± 3 | - | ||

| Thermostable (ITBSHMT_1) | DL-phenylserine | 23,260 | 186 | |

| Methylenetetrahydrofolate Reductase (MTHFR) | ||||

| Escherichia coli | 5,10-Methylene-THF | - | - | |

| Human | 5,10-Methylene-THF | 5 - 400 (range tested) | - |

Experimental Protocols

A variety of experimental techniques are employed to investigate folate-mediated one-carbon metabolism. These range from quantifying folate levels in biological samples to measuring the flux through metabolic pathways.

Measurement of Folate Concentrations

1. Microbiological Assay:

-

Principle: This is the traditional "gold standard" method for measuring total folate in biological samples like red blood cells (RBCs) and plasma. It relies on the growth of folate-dependent bacteria, such as Lactobacillus casei, in response to the folate present in the sample.

-

Methodology:

-

Sample Preparation: Whole blood is hemolyzed to release folate from RBCs. Plasma samples are also prepared. Samples are treated with an enzyme (e.g., from rat plasma) to deconjugate polyglutamated folates to monoglutamates, the form that can be utilized by the bacteria.

-

Assay: Samples and folate standards are serially diluted and added to a 96-well plate. A culture of L. casei in a folate-deficient medium is then added to each well.

-

Incubation and Measurement: The plate is incubated to allow bacterial growth. The extent of growth, which is proportional to the folate concentration, is measured by spectrophotometry (optical density).

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: This method offers high specificity and sensitivity for the simultaneous quantification of different folate vitamers and their catabolites.

-

Methodology:

-

Sample Preparation: Similar to the microbiological assay, samples are treated to release and deconjugate folates. Stable isotope-labeled internal standards are added for accurate quantification.

-

Chromatographic Separation: The sample extract is injected into a liquid chromatograph, where different folate forms are separated based on their physicochemical properties.

-

Mass Spectrometric Detection: The separated folates are ionized and detected by a tandem mass spectrometer, which provides both mass-to-charge ratio and fragmentation information for unambiguous identification and quantification.

-

Metabolic Flux Analysis (MFA)

-

Principle: MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. It typically involves the use of stable isotope tracers, such as ¹³C-labeled glucose or serine, which are incorporated into downstream metabolites.

-

Methodology:

-

Isotope Labeling: Cells or organisms are cultured in a medium containing a stable isotope-labeled substrate. The system is allowed to reach a metabolic and isotopic steady state.

-

Metabolite Extraction and Analysis: Intracellular metabolites are extracted, and the isotopic labeling patterns of key intermediates in one-carbon metabolism (e.g., amino acids, nucleotides) are determined using techniques like GC-MS, LC-MS, or NMR.

-

Computational Modeling: The experimental labeling data, along with a stoichiometric model of the metabolic network, are used in computational software to estimate the intracellular metabolic fluxes.

-

Regulation of Folate-Mediated One-Carbon Metabolism

The flux through one-carbon metabolism is tightly regulated to meet the fluctuating demands of the cell for nucleotides, amino acids, and methyl groups. This regulation occurs at multiple levels, including genetic, allosteric, and post-translational modifications, and is also coordinated with the cell cycle.

-

Allosteric Regulation: Key enzymes in the pathway are regulated by the levels of metabolites. For example, S-adenosylmethionine (SAM) is an allosteric inhibitor of MTHFR, which creates a feedback loop that directs one-carbon units towards purine and thymidylate synthesis when methylation capacity is high.

-

Cell Cycle Regulation: The expression and activity of several enzymes in one-carbon metabolism are regulated in a cell cycle-dependent manner. For instance, the expression of thymidylate synthase and DHFR is upregulated during the S phase to support DNA replication.

-

Compartmentalization: The localization of folate-dependent pathways in different cellular compartments (cytosol, mitochondria, and nucleus) allows for independent regulation and channeling of one-carbon units for specific functions. For example, mitochondrial one-carbon metabolism is a major source of one-carbon units for the cytoplasm.

Clinical Relevance and Drug Development

The critical role of one-carbon metabolism in cell proliferation has made it a prime target for anticancer therapies for decades.

Methotrexate: A Paradigm of Antifolate Therapy

Methotrexate (MTX) is a potent competitive inhibitor of dihydrofolate reductase (DHFR). By binding to DHFR with an affinity approximately 1000 times greater than its natural substrate, dihydrofolate, MTX effectively blocks the regeneration of THF. This leads to a depletion of intracellular folate cofactors, thereby inhibiting the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. This mechanism of action makes MTX particularly effective against rapidly dividing cancer cells.

Novel Therapeutic Strategies

Beyond DHFR, other enzymes in the one-carbon metabolism pathway are being explored as targets for novel cancer therapies. The mitochondrial enzymes SHMT2 and MTHFD2 have garnered significant interest, as their expression is often elevated in cancer cells and correlates with poor prognosis. Inhibitors of these enzymes are currently in preclinical development and hold promise for selectively targeting the metabolic vulnerabilities of tumors.

Conclusion

Folate-mediated one-carbon metabolism represents a fundamental and highly conserved network of biochemical reactions that are central to cellular function. Its intricate regulation and compartmentalization underscore its importance in maintaining cellular homeostasis. The quantitative data and experimental methodologies presented in this guide provide a framework for the continued investigation of this vital pathway. A deeper understanding of the molecular mechanisms governing one-carbon metabolism will undoubtedly pave the way for the development of novel therapeutic strategies for a range of human diseases, most notably cancer. The ongoing efforts to target various nodes within this network highlight the immense potential of metabolic interventions in modern medicine.

References

- 1. pfizermedicalinformation.ca [pfizermedicalinformation.ca]

- 2. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medtube.net [medtube.net]

- 4. Methotrexate - Proteopedia, life in 3D [proteopedia.org]

- 5. letstalkacademy.com [letstalkacademy.com]

Understanding the different forms of folate vitamers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, also known as vitamin B9, is a water-soluble vitamin essential for a multitude of physiological processes, including DNA synthesis, repair, and methylation.[1][2] Its role in one-carbon metabolism makes it a critical component in the prevention of various pathologies, ranging from neural tube defects to certain types of cancer.[3][4] The term "folate" encompasses a family of structurally related compounds known as vitamers, which differ in their oxidation state, the one-carbon units they carry, and the number of glutamate residues attached.[3] This guide provides an in-depth technical overview of the different forms of folate vitamers, their metabolic pathways, quantitative characteristics, and the analytical methods used for their study.

The Spectrum of Folate Vitamers: Structure and Nomenclature

Folate vitamers share a common basic structure consisting of a pteridine ring, para-aminobenzoic acid (PABA), and one or more glutamate residues. The diversity of folate forms arises from variations in these components.

-

Folic Acid: This is the synthetic, fully oxidized, and most stable form of folate. It is a monoglutamate, meaning it has a single glutamate residue. Folic acid itself is biologically inactive and must be reduced to its active forms within the body.

-

Dihydrofolate (DHF): An intermediate in folate metabolism, DHF is formed by the reduction of folic acid. It contains a partially reduced pteridine ring.

-

Tetrahydrofolate (THF): This is the biologically active form of folate, featuring a fully reduced pteridine ring. THF acts as a carrier of one-carbon units in various metabolic reactions.

-

5-Methyltetrahydrofolate (5-MTHF): The most abundant form of folate in human plasma, 5-MTHF is a key player in the remethylation of homocysteine to methionine.

-

5,10-Methylenetetrahydrofolate: This vitamer is crucial for the synthesis of thymidylate, a necessary component of DNA.

-

10-Formyltetrahydrofolate: This form is essential for the de novo synthesis of purines, another class of building blocks for DNA and RNA.

Naturally occurring folates are typically found in their reduced forms (as THF derivatives) and exist as polyglutamates, containing multiple glutamate residues. The polyglutamate tail is essential for cellular retention and as a preferred substrate for many folate-dependent enzymes.

The Central Role of One-Carbon Metabolism

The various folate vitamers are interconverted through a series of enzymatic reactions collectively known as one-carbon metabolism. This metabolic network is fundamental for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions.

The key enzymes governing this pathway include:

-

Dihydrofolate Reductase (DHFR): This enzyme catalyzes the two-step reduction of folic acid to DHF and then to the active THF.

-

Serine Hydroxymethyltransferase (SHMT): SHMT facilitates the transfer of a one-carbon unit from serine to THF, forming 5,10-methylenetetrahydrofolate.

-

Methylenetetrahydrofolate Reductase (MTHFR): MTHFR irreversibly reduces 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF). Genetic polymorphisms in the MTHFR gene can significantly impact an individual's ability to process folate.

-

Methionine Synthase (MS): This vitamin B12-dependent enzyme transfers a methyl group from 5-MTHF to homocysteine, regenerating THF and forming methionine.

This intricate pathway is also compartmentalized within the cell, with distinct but interconnected folate metabolic processes occurring in the cytoplasm, mitochondria, and nucleus.

Quantitative Data on Folate Vitamers

A comprehensive understanding of folate vitamers requires quantitative data on their bioavailability, stability, and physiological concentrations. These parameters are crucial for researchers in nutrition, pharmacology, and drug development.

Bioavailability

The bioavailability of folate varies significantly depending on its form and the food matrix. Folic acid in supplements is considered highly bioavailable, while the bioavailability of naturally occurring food folates is generally lower. The concept of Dietary Folate Equivalents (DFE) was established to account for these differences.

| Folate Form | Relative Bioavailability |

| Food Folate | ~50% that of folic acid |

| Folic Acid (from fortified foods) | ~85% that of supplemental folic acid |

| Folic Acid (supplemental, on an empty stomach) | ~100% (reference) |

| 5-Methyltetrahydrofolate (5-MTHF) | At least as effective as folic acid |

Stability

Folate vitamers are sensitive to various environmental factors, including heat, light, oxygen, and pH, which can lead to their degradation. Folic acid is the most stable form, which is why it is used for food fortification.

| Vitamer | Conditions Affecting Stability | Notes |

| Folic Acid | Generally stable | Most stable form, resistant to heat and oxidation. |

| 5-MTHF | Oxygen, Heat, Acidic pH | Highly susceptible to oxidation. More stable at neutral or alkaline pH. |

| THF | Oxygen, Acidic pH | Unstable at low pH. |

| Formyl Folates | Heat | Generally more stable than other reduced folates during thermal processing. |

Studies have shown that at room temperature, the stability of some folate vitamers in dried blood spots is limited to a few days, highlighting the importance of proper sample handling and storage. Long-term storage of serum samples at -80°C has been shown to maintain folate concentrations relatively well over several years.

Physiological Concentrations

The concentrations of folate vitamers in biological fluids are key indicators of folate status.

| Analyte | Matrix | Reference Range |

| Serum/Plasma Folate | Serum/Plasma | 2-20 ng/mL (4.5-45.3 nmol/L) for adults |

| Red Blood Cell (RBC) Folate | Erythrocytes | 140-628 ng/mL (317-1422 nmol/L) for adults |

| 5-MethylTHF | Serum | Geometric Mean: 37.5 nmol/L |

| Unmetabolized Folic Acid (UMFA) | Serum | Geometric Mean: 1.21 nmol/L |

| Non-methyl Folates | Erythrocytes (in MTHFR 677 TT genotype) | 23 to 363 nmol/L |

RBC folate is considered a better long-term indicator of folate status as it reflects tissue stores over the lifespan of red blood cells, whereas serum folate reflects more recent dietary intake.

Experimental Protocols for Folate Analysis

Accurate quantification of folate vitamers is essential for research and clinical applications. The primary methods employed are microbiological assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Microbiological Assay

This traditional method relies on the growth of folate-dependent bacteria, such as Lactobacillus rhamnosus, to determine total folate content. While it measures biologically active folate, it does not differentiate between the various vitamers.

General Protocol:

-

Sample Preparation: Homogenize the sample and treat with a conjugase enzyme to cleave the polyglutamate tails to monoglutamates.

-

Extraction: Extract folates using a buffer containing an antioxidant (e.g., ascorbic acid) to prevent degradation.

-

Incubation: Inoculate a folate-free culture medium with the sample extract and the assay organism. Incubate under controlled conditions.

-

Measurement: Measure bacterial growth, typically by turbidity, and compare it to a standard curve prepared with known concentrations of folic acid or 5-MTHF.

High-Performance Liquid Chromatography (HPLC)

HPLC methods, often coupled with fluorescence or ultraviolet (UV) detection, allow for the separation and quantification of individual folate vitamers.

General Protocol:

-

Sample Preparation: Similar to the microbiological assay, including homogenization and deconjugation.

-

Extraction and Solid-Phase Extraction (SPE): Extract folates and purify the extract using SPE to remove interfering substances.

-

Chromatographic Separation: Inject the purified extract onto an HPLC system equipped with a suitable column (e.g., C18). Use a gradient elution program with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile) to separate the different vitamers.

-

Detection and Quantification: Detect the eluting vitamers using a fluorescence or UV detector. Quantify by comparing peak areas to those of known standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is currently the most sensitive and specific method for the analysis of folate vitamers. It combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.

General Protocol:

-

Sample Preparation: This is a critical step and typically involves the addition of isotopically labeled internal standards to the sample to correct for any losses during sample processing. The subsequent steps of homogenization, deconjugation, and extraction are similar to those for HPLC.

-

LC Separation: Separate the vitamers using an HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometric Detection: Introduce the eluting compounds into the mass spectrometer. Use electrospray ionization (ESI) to generate ions, and then detect and quantify the specific parent and daughter ions for each vitamer and its corresponding internal standard using Multiple Reaction Monitoring (MRM).

-

Data Analysis: Calculate the concentration of each vitamer based on the ratio of the peak area of the native compound to its labeled internal standard.

Conclusion

The study of folate vitamers is a complex but crucial area of research with significant implications for human health and drug development. A thorough understanding of the different forms of folate, their intricate metabolic pathways, and their quantitative characteristics is essential for accurate assessment of folate status and for the development of effective interventions. The analytical methodologies outlined in this guide provide the tools necessary for researchers to further explore the multifaceted world of folate metabolism. As our knowledge in this field continues to grow, so too will our ability to harness the power of this essential vitamin to improve health outcomes.

References

- 1. Serum and red blood cell folate testing for folate deficiency: new features? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Comparison of (6 S)-5-methyltetrahydrofolic acid v. folic acid as the reference folate in longer-term human dietary intervention studies assessing the relative bioavailability of natural food folates: comparative changes in folate status following a 16-week placebo-controlled study in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Folate Derivatives Using Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folates, a class of water-soluble B vitamins (Vitamin B9), are critical cofactors in one-carbon transfer reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and the remethylation of homocysteine to methionine.[1][2] These functions make folate metabolism a cornerstone of DNA synthesis, repair, and methylation, processes fundamental to cell division and growth. The central molecule, tetrahydrofolate (THF), and its derivatives act as donors of one-carbon units in various oxidation states.[1][3]

The analysis of folates presents significant challenges due to their inherent chemical instability, the multiplicity of their forms (differing in oxidation state and polyglutamate tail length), and their typically low concentrations in biological matrices. Historically, methods like microbiological assays were used, but they lack the specificity to distinguish between different folate vitamers.[4]

Modern analytical chemistry has embraced mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), as the premier technique for folate analysis. This approach offers unparalleled sensitivity and specificity, enabling the precise quantification and structural elucidation of various folate derivatives. This guide provides an in-depth technical overview of the methodologies, experimental protocols, and data interpretation strategies for leveraging mass spectrometry in the discovery and characterization of novel folate derivatives.

Core Concepts in Folate Metabolism

Understanding the folate metabolic pathway is crucial for contextualizing the discovery of its derivatives. The pathway involves the conversion of dietary folate (or synthetic folic acid) into a series of biologically active cofactors.

The synthetic form, Folic Acid , is first reduced to Dihydrofolate (DHF) and then to the central active form, Tetrahydrofolate (THF) , by the enzyme Dihydrofolate Reductase (DHFR). THF can then be converted into various one-carbon donors, including:

-

5,10-Methylenetetrahydrofolate (5,10-CH2-THF): Essential for the synthesis of thymidylate, a DNA precursor.

-

5-Methyltetrahydrofolate (5-MTHF): The most abundant and stable folate form in plasma, crucial for converting homocysteine to methionine.

-

10-Formyltetrahydrofolate (10-CHO-THF): Required for purine synthesis.

-

5-Formyltetrahydrofolate (Folinic Acid): An active form that can be converted to other THF derivatives.

These reactions are interconnected and regulated by a host of enzymes, forming a cycle that is fundamental to cellular proliferation and maintenance.

Experimental Workflow for Novel Derivative Discovery

The discovery of novel folate derivatives using mass spectrometry follows a structured workflow designed to extract, separate, identify, and quantify these labile compounds from complex biological samples.

Sample Preparation and Extraction

The primary goal of sample preparation is to extract folates from the biological matrix (e.g., serum, plasma, red blood cells, or tissues) while preventing their degradation.

-

Stabilization: Due to the susceptibility of reduced folates to oxidation, extraction is almost always performed in the presence of an antioxidant, such as ascorbic acid or dithiothreitol (DTT).

-

Extraction: Common techniques include protein precipitation with acetonitrile or methanol, which denatures proteins and releases bound folates. For cleaner extracts, Solid-Phase Extraction (SPE) is often employed, using cartridges (e.g., C18, phenyl) to isolate folates from interfering matrix components.

-

Enzymatic Treatment: In tissues and red blood cells, folates exist primarily as polyglutamates. For some analyses, endogenous or exogenous conjugase enzymes are used to hydrolyze the polyglutamate tail to the monoglutamate form, simplifying chromatographic analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the cornerstone of modern folate analysis.

-

Liquid Chromatography (LC): LC separates the various folate vitamers prior to their introduction into the mass spectrometer. Reversed-phase columns (e.g., C8, C18) are commonly used with acidic mobile phases. For separating highly hydrophilic polyglutamated folates, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is the most common method for generating ions of folate derivatives.

-

Analysis: Triple quadrupole (QqQ) mass spectrometers are frequently used for their high sensitivity and selectivity in targeted analysis. This is typically done using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. The loss of the glutamate group (a neutral loss of 147 amu) is a common fragmentation pattern used for identifying many folate derivatives.

-

Data Acquisition and Structural Elucidation

-

Targeted Analysis: In a targeted approach, the instrument is programmed to look for known folate derivatives and their expected fragments. This is ideal for quantification.

-

Untargeted Metabolomics: To discover novel derivatives, an untargeted or "discovery" approach is used. Here, the instrument acquires full scan MS and MS/MS spectra across a wide mass range. Novel derivatives are identified by searching for masses that correspond to a folate core with unexpected modifications or by identifying fragmentation patterns characteristic of folates.

-

High-Resolution MS: Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide high-resolution mass data, enabling the determination of elemental compositions for unknown peaks, which is a critical step in identifying a novel structure.

Data Presentation: Quantitative Analysis

Quantitative data is essential for understanding the distribution of folate derivatives. The tables below summarize typical mass spectrometry parameters and physiological concentrations found in human serum.

Table 1: Representative LC-MS/MS Parameters for Folate Derivatives

This table provides example precursor and product ion pairs (m/z) used for the targeted analysis of common folate derivatives in MRM mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| 5-Methyl-THF (5mTHF) | 460.2 | 313.2 | Most abundant form in serum |

| Folic Acid (FA) | 442.1 | 295.1 | Synthetic form, present after supplementation |

| 5-Formyl-THF (5fTHF) | 474.2 | 327.2 | Also known as Folinic Acid |

| Tetrahydrofolate (THF) | 446.2 | 299.2 | The core active form |

| p-Aminobenzoylglutamate (pABG) | 267.1 | 120.1 | A catabolite of folate cleavage |

| p-Acetamidobenzoylglutamate (apABG) | 309.1 | 162.1 | An acetylated folate catabolite |

| Note: Exact m/z values may vary slightly based on instrumentation and adduction. |

Table 2: Typical Distribution of Folate Derivatives in Healthy Human Serum

This table summarizes the relative abundance of different folate species as measured by LC-MS/MS in healthy individuals.

| Folate Derivative | Mean Concentration (nmol/L) | Percentage of Total Folate | Reference |

| Total Folate | 22.7 | 100% | **** |

| 5-Methyl-THF (5mTHF) | 19.5 | 85.8% | |

| 4-α-hydroxy-5-mTHF (hmTHF) | 2.7 | 12.1% | |

| Folic Acid (FA) | 0.5 | 2.1% | |

| 5-Formyl-THF (5fTHF) | Not Detected | 0.0% | |

| pABG (Catabolite) | 0.07 | N/A | |

| apABG (Catabolite) | 0.47 | N/A | |

| Data derived from a study of 168 healthy blood donors. |

Detailed Experimental Protocols

The following protocols provide a practical guide for the analysis of folate derivatives from serum.

Protocol 1: Folate Extraction from Serum using Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for cleaning up serum samples for LC-MS/MS analysis.

Materials:

-

Serum sample

-

Internal Standard (ISTD) solution (e.g., ¹³C-labeled folates)

-

SPE Sample Buffer: 10 g/L Ammonium Formate, 1 g/L Ascorbic Acid in water, pH 3.2

-

SPE Wash Buffer: 0.5 g/L Ammonium Formate, 0.05 g/L Ascorbic Acid in water, pH 3.4

-

Elution Buffer: 40% Acetonitrile, 10% Methanol, 1% Acetic Acid, 1 g/L Ascorbic Acid

-

SPE Plate (e.g., SOLA 10 mg/2mL)

-

Centrifuge, Nitrogen evaporator, Vortex mixer

Procedure:

-

Pipette 200 µL of serum into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the folate ISTD mixture (e.g., at 1000 ng/mL) and vortex briefly.

-

Add 400 µL of SPE Sample Buffer, followed by 200 µL of water. Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet precipitated proteins.

-

Condition the SPE plate wells by passing 2 mL of Acetonitrile, then 2 mL of Methanol, and finally 2 mL of SPE Sample Buffer.

-

Load the supernatant from step 4 onto the conditioned SPE plate and allow it to pass through under gravity.

-

Wash the SPE plate with 3 mL of SPE Wash Buffer.

-

Elute the folates using 1 mL of Elution Buffer under positive pressure.

-

Dry the eluate under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 200 µL of 90:10 water:methanol.

-

Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Folate Quantification

This protocol outlines typical chromatographic and mass spectrometric conditions for separating and detecting folate derivatives.

Instrumentation:

-

HPLC System (e.g., Thermo Vanquish)

-

Triple Quadrupole Mass Spectrometer (e.g., Thermo TSQ Quantiva) with an ESI source

LC Conditions:

-

Column: Accucore C18, 100 x 2.1 mm, 2.6 µm

-

Column Temperature: 30 °C

-

Mobile Phase A: 0.5% Acetic Acid in Water

-

Mobile Phase B: 80:20 Methanol:Acetonitrile

-

Flow Rate: 0.35 mL/min

-

Injection Volume: 10 µL

-

Gradient:

-

0.0-1.0 min: 10% B

-

1.0-4.0 min: Ramp to 50% B

-

4.0-4.1 min: Ramp to 95% B

-

4.1-4.5 min: Hold at 95% B

-

4.5-4.6 min: Return to 10% B

-

4.6-6.0 min: Re-equilibration at 10% B

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)

-

Source Parameters (Typical):

-

Ion Spray Voltage: 5500 V

-

Source Temperature: 700 °C

-

Curtain Gas: 20 psi

-

Collision Gas: Medium

-

-

MRM Transitions: Use predetermined precursor/product ion pairs for each folate derivative and internal standard (see Table 1).

Applications in Drug Development

The study of folate derivatives is not purely academic; it has profound implications for drug development, particularly in oncology and inflammatory diseases.

-

Antifolate Drugs: Many chemotherapy agents are novel folate derivatives designed to inhibit key enzymes in the folate pathway. Methotrexate, for example, is a structural analog of DHF that inhibits DHFR, thereby blocking the regeneration of THF and halting DNA synthesis in rapidly dividing cancer cells. The discovery of new derivatives can lead to next-generation antifolates with improved specificity or ability to overcome resistance.

-

Targeted Drug Delivery: Many cancer cells overexpress the folate receptor (FR) to meet their high demand for folate. This feature can be exploited for targeted therapy. By conjugating a potent cytotoxic drug to folic acid, the drug is selectively delivered to cancer cells via receptor-mediated endocytosis, minimizing off-target toxicity. This "Trojan Horse" strategy has been used to deliver chemotherapy agents, protein toxins, and imaging agents.

-

Diagnostic and Imaging Agents: Novel folate derivatives are being developed as imaging agents for cancer diagnosis. By attaching a radioisotope (for PET or SPECT imaging) or a fluorescent probe to a folate molecule, researchers can visualize the location and spread of FR-positive tumors in vivo.

Conclusion

Mass spectrometry, particularly LC-MS/MS, has become an indispensable tool in the field of folate research. Its high sensitivity, specificity, and versatility allow for the comprehensive profiling of known folate derivatives and the discovery of novel ones. By combining robust sample preparation techniques with advanced analytical methods, researchers can elucidate the complex roles of these vital molecules in health and disease. This technical guide provides a framework for professionals in the field to design, execute, and interpret experiments aimed at discovering and characterizing new folate derivatives, ultimately paving the way for novel diagnostic markers and therapeutic strategies.

References

Investigating Folate Deficiency at the Molecular Level: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate, an essential B vitamin, plays a critical role in a myriad of physiological processes at the molecular level. Its deficiency is implicated in a range of pathologies, including neural tube defects, megaloblastic anemia, cardiovascular diseases, and various cancers. This technical guide provides a comprehensive overview of the molecular underpinnings of folate deficiency, focusing on its impact on one-carbon metabolism, DNA synthesis, and epigenetic modifications. It further details established experimental protocols for the investigation of these molecular events, presents quantitative data summarizing the biochemical consequences of folate deficiency, and provides visual representations of key metabolic pathways and experimental workflows to facilitate a deeper understanding of this critical area of research.

Core Molecular Mechanisms of Folate Deficiency

Folate coenzymes are crucial for the transfer of one-carbon units in a series of metabolic reactions collectively known as one-carbon metabolism.[1] This intricate network is fundamental for the de novo synthesis of purines (adenine and guanine) and thymidylate, essential building blocks for DNA and RNA synthesis.[2] Furthermore, folate is indispensable for the remethylation of homocysteine to methionine, a precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA methylation.[3]

Folate deficiency disrupts these vital pathways, leading to several key molecular consequences:

-

Impaired DNA Synthesis and Repair: A reduced supply of purines and thymidylate due to folate deficiency leads to defects in DNA replication and repair.[4] This can result in the misincorporation of uracil into DNA, leading to genomic instability, DNA strand breaks, and an increased risk of mutations.[5]

-

Altered DNA Methylation: Depressed levels of SAM, a consequence of impaired homocysteine remethylation, lead to global DNA hypomethylation and aberrant gene-specific methylation patterns. This epigenetic dysregulation can result in the inappropriate activation of oncogenes and the silencing of tumor suppressor genes, contributing to carcinogenesis.

-

Hyperhomocysteinemia: The blockage of the homocysteine remethylation pathway results in the accumulation of homocysteine in the blood. Elevated homocysteine levels are an independent risk factor for cardiovascular diseases, likely through mechanisms involving endothelial dysfunction and oxidative stress.

Key Signaling Pathways and Molecular Interactions

The metabolic pathways affected by folate deficiency are complex and interconnected. Understanding these relationships is crucial for targeted research and therapeutic development.

Quantitative Data on the Molecular Impact of Folate Deficiency

The following tables summarize key quantitative changes observed at the molecular level in response to folate deficiency.

Table 1: Impact of Folate Deficiency on One-Carbon Metabolites

| Metabolite | Change in Folate Deficiency | Typical Fold Change/Concentration Range | Reference(s) |

| Serum/Plasma Folate | Decrease | < 3 ng/mL (deficiency) | |

| Red Blood Cell Folate | Decrease | < 140 ng/mL (deficiency) | |

| Homocysteine | Increase | > 15 µmol/L | |

| S-Adenosylmethionine (SAM) | Decrease | Varies by tissue and severity of deficiency | |

| S-Adenosylhomocysteine (SAH) | Increase or No Change | Varies by tissue and severity of deficiency | |

| SAM:SAH Ratio | Decrease | Significant reduction |

Table 2: Alterations in Enzyme Activity in Folate Deficiency

| Enzyme | Change in Activity | Method of Measurement | Reference(s) |

| Dihydrofolate Reductase (DHFR) | May be upregulated as a compensatory mechanism | Spectrophotometric assay | |

| Thymidylate Synthase (TS) | Activity is dependent on 5,10-methylene-THF availability | Radioenzymatic assay | |

| Methylenetetrahydrofolate Reductase (MTHFR) | Reduced in individuals with C677T polymorphism | PCR-RFLP based assays |

Table 3: Gene Expression Changes in Response to Folate Deficiency

| Gene | Biological Process | Fold Change (Folate Deficient vs. Control) | Cell/Tissue Type | Reference(s) |

| c-myc | Cell Proliferation, Apoptosis | Upregulated (~1.5-2 fold) | Colon cancer cells | |

| p53 | Cell Cycle Arrest, Apoptosis | Upregulated (~1.5 fold) | Colon cancer cells | |

| Bcl-2 | Apoptosis Inhibition | Downregulated | Neonatal rat brain | |

| Bax | Apoptosis Promotion | Upregulated | Neonatal rat brain | |

| DNMT1 | DNA Methylation | Upregulated | Colon cancer cells | |

| Various genes in fatty acid metabolism | Lipid Metabolism | Altered expression | Mouse liver | |

| Genes involved in circadian rhythm | Circadian Cycle | Dysregulated expression | Mouse liver |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular consequences of folate deficiency.

Measurement of Folate Levels

4.1.1. Microbiological Assay for Serum and Red Blood Cell (RBC) Folate

This assay relies on the growth of Lactobacillus rhamnosus, which is dependent on folate for its proliferation.

-

Principle: The extent of bacterial growth, measured by turbidity, is proportional to the amount of folate in the sample.

-

Sample Preparation:

-

Serum: Dilute serum samples with ascorbic acid solution to protect folate from oxidation.

-

RBCs: Lyse whole blood with an ascorbic acid solution to release intracellular folate. The hemolysate is then diluted.

-

-

Assay Procedure:

-

Prepare a series of folate standards of known concentrations.

-

In a 96-well microtiter plate, add prepared samples and standards to wells containing folate-free microbiological growth medium.

-

Inoculate each well with a standardized suspension of Lactobacillus rhamnosus.

-

Incubate the plate at 37°C for 24-48 hours.

-

Measure the turbidity (optical density) of each well using a microplate reader at 590 nm.

-

Construct a standard curve by plotting the optical density against the known folate concentrations of the standards.

-

Determine the folate concentration in the samples by interpolating their optical density readings on the standard curve.

-

-

Reference:

Enzyme Activity Assays

4.2.1. Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

-

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The activity is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

-

Reagents:

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

NADPH solution

-

Dihydrofolate (DHF) solution

-

Cell or tissue lysate

-

-

Procedure:

-

Prepare cell or tissue lysates in a suitable buffer.

-

In a quartz cuvette, mix the assay buffer, NADPH solution, and the cell/tissue lysate.

-

Initiate the reaction by adding the DHF solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

Express DHFR activity as nmol of NADPH oxidized per minute per mg of protein.

-

-

Reference:

4.2.2. Thymidylate Synthase (TS) Activity Assay (Radioenzymatic)

-

Principle: TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) using 5,10-methylenetetrahydrofolate as the methyl donor. The assay measures the release of tritium (³H) from [5-³H]dUMP into the water.

-

Reagents:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

[5-³H]dUMP (radiolabeled substrate)

-

5,10-methylenetetrahydrofolate (cofactor)

-

Cell or tissue lysate

-

Activated charcoal suspension

-

-

Procedure:

-

Prepare cell or tissue lysates.

-

In a reaction tube, combine the assay buffer, 5,10-methylenetetrahydrofolate, and the lysate.

-

Initiate the reaction by adding [5-³H]dUMP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding activated charcoal, which binds the unreacted [5-³H]dUMP.

-

Centrifuge to pellet the charcoal.

-

Measure the radioactivity of the supernatant (containing the released ³H₂O) using a scintillation counter.

-

Calculate TS activity based on the amount of tritium released per unit time per mg of protein.

-

-

Reference:

4.2.3. MTHFR Activity Assay (PCR-RFLP for C677T Polymorphism)

This method indirectly assesses MTHFR activity by identifying the C677T polymorphism, which is known to reduce enzyme activity.

-

Principle: The C677T polymorphism creates a restriction site for the enzyme HinfI. PCR is used to amplify the region of the MTHFR gene containing this polymorphism, followed by restriction digestion and gel electrophoresis to identify the different genotypes.

-

Procedure:

-

DNA Extraction: Isolate genomic DNA from blood or tissue samples.

-

PCR Amplification: Amplify the specific region of the MTHFR gene using primers flanking the C677T polymorphism.

-

Restriction Digestion: Digest the PCR product with the HinfI restriction enzyme.

-

Gel Electrophoresis: Separate the digested fragments on an agarose gel.

-

Genotype Determination:

-

CC (wild-type): One larger, undigested fragment.

-

CT (heterozygous): Three fragments (one undigested, two smaller digested).

-

TT (homozygous mutant): Two smaller, digested fragments.

-

-

-

Reference:

DNA Methylation Analysis

4.3.1. Bisulfite Sequencing

-

Principle: Sodium bisulfite treatment of DNA converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR and sequencing reveal the original methylation status at single-base resolution.

-

Procedure:

-

DNA Extraction: Isolate high-quality genomic DNA.

-

Bisulfite Conversion: Treat the DNA with sodium bisulfite.

-

PCR Amplification: Amplify the target region using primers specific for the bisulfite-converted DNA.

-

Sequencing: Sequence the PCR products.

-

Data Analysis: Compare the sequenced DNA to the original untreated sequence. Cytosines that remain as cytosine were methylated, while those that are read as thymine were unmethylated.

-

-

Reference:

Assessment of DNA Damage

4.4.1. Uracil Misincorporation Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: This highly sensitive method quantifies the amount of uracil present in a DNA sample.

-

Procedure:

-

DNA Extraction and Hydrolysis: Isolate DNA and hydrolyze it to its constituent bases.

-

Derivatization: Chemically derivatize the bases to make them volatile for GC analysis.

-

GC-MS Analysis: Separate the derivatized bases using gas chromatography and detect and quantify them using mass spectrometry.

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification of uracil.

-

-

Reference:

4.4.2. Comet Assay (Single Cell Gel Electrophoresis)

-

Principle: This assay measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.

-

Procedure:

-

Embed single cells in a low-melting-point agarose gel on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis under alkaline conditions to unwind and separate the DNA.

-

Stain the DNA with a fluorescent dye.

-

Visualize the "comets" using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

-

-

Reference:

Conclusion

Investigating folate deficiency at the molecular level requires a multi-faceted approach, combining an understanding of the intricate metabolic pathways with the application of precise and sensitive experimental techniques. This guide provides a foundational framework for researchers, scientists, and drug development professionals to delve into the molecular consequences of folate deficiency. The detailed protocols and quantitative data presented herein serve as a valuable resource for designing and executing robust studies aimed at elucidating the mechanisms of folate-related pathologies and developing effective therapeutic and preventative strategies. The continued exploration of this field is essential for addressing the significant public health challenges posed by folate deficiency.

References

- 1. bevital.no [bevital.no]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. Gestational Folate Deficiency Alters Embryonic Gene Expression and Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeepers: An In-depth Technical Guide to the Function of Folate Receptors in Cellular Uptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, an essential B vitamin, plays a pivotal role in a myriad of cellular processes, including DNA synthesis, repair, and methylation. Its transport into cells is a tightly regulated process facilitated by several mechanisms, most notably by a family of high-affinity folate receptors (FRs). These receptors, particularly overexpressed in a variety of cancers and inflammatory diseases, have garnered significant attention as promising targets for diagnostic imaging and targeted drug delivery. This technical guide provides a comprehensive overview of the function of folate receptors in cellular uptake, detailing the molecular mechanisms, quantitative parameters, experimental methodologies, and associated signaling pathways.

Folate Receptor Isoforms and Their Expression

There are three main functional isoforms of the folate receptor in humans: FRα (FOLR1), FRβ (FOLR2), and FRγ (FOLR3). While FRα and FRβ are anchored to the cell membrane by a glycosylphosphatidylinositol (GPI) anchor, FRγ is a secreted protein.

-

Folate Receptor α (FRα): Primarily expressed on the apical surface of polarized epithelial cells, with limited expression in normal tissues such as the kidneys, lungs, and choroid plexus.[1] However, FRα is frequently overexpressed in a wide range of epithelial malignancies, including ovarian, lung, breast, and brain cancers, making it a prime target for cancer therapeutics.[1][2]

-

Folate Receptor β (FRβ): Predominantly found on cells of the myeloid lineage, including monocytes and activated macrophages.[3] Its expression is often upregulated in inflammatory conditions and in the tumor microenvironment, particularly on tumor-associated macrophages (TAMs).[3]

-

Folate Receptor γ (FRγ): A secreted protein primarily found in hematopoietic tissues. Its precise role in cellular folate uptake is less defined compared to its membrane-bound counterparts.

The differential expression of these receptors between normal and pathological tissues forms the basis for their use in targeted therapies.

Quantitative Data on Folate Receptor Function

The efficiency of folate receptor-mediated cellular uptake is governed by several key quantitative parameters, including binding affinity, internalization rate, and receptor expression levels.

Table 1: Binding Affinities (Kd) of Folate and Analogs to Folate Receptors

| Ligand | Receptor | Cell Line/System | Dissociation Constant (Kd) | Reference(s) |

| Folic Acid | FRα | Purified Human FRα | < 1 nM | |

| Folic Acid | FRα | Monkey Kidney Cells | 0.4 nM | |

| 5-Methyltetrahydrofolate | FRα | Monkey Kidney Cells | 3 nM | |

| Methotrexate | FRα | Monkey Kidney Cells | 20 nM | |

| Folic Acid | FRα | Bovine Milk FBP | 20 pM | |

| 5-Methyltetrahydrofolate | FRα | Bovine Milk FBP | ~1-10 nM | |

| Folic Acid | FRβ | Purified Human FRβ | High Affinity | |

| 5-Methyltetrahydrofolate | FRβ | Purified Human FRβ | High Affinity |

*Bovine milk folate binding protein (bFBP) shares high homology with human FRα and is often used as a model.

Table 2: Internalization and Recycling Kinetics of Folate Receptors

| Receptor | Parameter | Cell Line/System | Value | Reference(s) |

| FRα | Internalization Rate | KB cells | Slow | |

| FRβ | Recycling Time | Activated Macrophages | ~10-20 min |

Table 3: Folate Receptor α (FRα) Expression Levels in Cancer Cell Lines

| Cell Line | Cancer Type | FRα Expression Level (Receptors/Cell or Relative Quantification) | Reference(s) |

| KB | Cervical Cancer | High | |

| HeLa | Cervical Cancer | Moderate | |

| IGROV-1 | Ovarian Cancer | High | |

| SKOV-3 | Ovarian Cancer | Moderate to High | |

| MCF-7 | Breast Cancer | Moderate | |

| A549 | Lung Cancer | Low to Moderate |

The Mechanism of Folate Receptor-Mediated Endocytosis

Folate receptors internalize their ligands through a process called receptor-mediated endocytosis. This intricate process involves the binding of folate or folate-conjugated molecules to the receptor, followed by the invagination of the plasma membrane to form endocytic vesicles.

Signaling Pathways in Folate Receptor Uptake

The endocytosis of folate receptors can occur through distinct pathways, primarily clathrin-mediated endocytosis and caveolae/lipid raft-mediated endocytosis. The specific pathway utilized can depend on the cell type and the nature of the folate conjugate.

Caption: Folate receptor-mediated endocytosis pathways.

Key molecular players in these pathways include:

-

Adaptor Proteins: Facilitate the recruitment of clathrin to the receptor-ligand complex.

-

Dynamin: A GTPase essential for the scission of endocytic vesicles from the plasma membrane.

-

Flotillin: A protein associated with lipid rafts that can mediate a clathrin-independent endocytic pathway.

-

Rho GTPases (Cdc42, RhoA, Rac1): These small GTPases are implicated in regulating the actin cytoskeleton rearrangements necessary for vesicle formation and trafficking.

Once internalized, the folate-receptor complex is trafficked through the endosomal pathway. The acidic environment of the early and late endosomes (pH 5.0-6.5) facilitates the dissociation of folate from the receptor. The released folate is then transported into the cytoplasm, while the receptor is typically recycled back to the cell surface for further rounds of uptake.

Experimental Protocols

Studying the function of folate receptors requires a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Experimental Workflow: Studying Folate Receptor Function

Caption: A typical experimental workflow for investigating folate receptor function.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and the number of receptors (Bmax) on the cell surface.

Materials:

-

Cells expressing folate receptors

-

Binding Buffer (e.g., PBS with 1% BSA)

-

[³H]-Folic Acid (Radioligand)

-

Unlabeled Folic Acid

-

Scintillation Counter

Protocol:

-

Cell Preparation: Plate cells in a multi-well plate and grow to confluency.

-

Assay Setup: Wash cells with cold Binding Buffer.

-

Total Binding: Add increasing concentrations of [³H]-Folic Acid to the wells.

-

Non-specific Binding: In a parallel set of wells, add increasing concentrations of [³H]-Folic Acid along with a high concentration of unlabeled Folic Acid (e.g., 1000-fold excess).

-

Incubation: Incubate the plates at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Washing: Wash the cells multiple times with ice-cold Binding Buffer to remove unbound radioligand.

-

Lysis and Counting: Lyse the cells and measure the radioactivity in a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of [³H]-Folic Acid and fit the data to a one-site binding model to determine Kd and Bmax.

Cellular Uptake Assay

Objective: To quantify the internalization of folate or folate conjugates.

Materials:

-

Cells expressing folate receptors

-

Uptake Buffer (e.g., HBSS)

-

Fluorescently-labeled folate conjugate (e.g., Folate-FITC) or radiolabeled folate

-

Flow Cytometer or Plate Reader

Protocol:

-

Cell Seeding: Plate cells in a multi-well plate.

-

Incubation: Add the folate conjugate to the cells and incubate at 37°C for various time points.

-

Stopping Uptake: Stop the internalization process by washing the cells with ice-cold buffer.

-

Quantification:

-

Flow Cytometry: Detach the cells and analyze the fluorescence intensity.

-

Plate Reader: Lyse the cells and measure the fluorescence or radioactivity.

-

-

Data Analysis: Normalize the signal to the cell number or protein concentration to determine the rate of uptake.

Fluorescence Microscopy

Objective: To visualize the subcellular localization and trafficking of folate receptors.

Materials:

-

Cells grown on coverslips

-

Primary antibody against the folate receptor

-

Fluorescently-labeled secondary antibody

-

Fluorescently-labeled folate conjugate

-

DAPI (for nuclear staining)

-

Fluorescence Microscope

Protocol:

-

Cell Treatment: Incubate cells with the fluorescent folate conjugate.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate with the primary antibody, followed by the fluorescent secondary antibody.

-

Mounting: Mount the coverslips on microscope slides with a mounting medium containing DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope, capturing images at different wavelengths to observe the localization of the receptor, the folate conjugate, and the nucleus.

Co-Immunoprecipitation (Co-IP)

Objective: To identify proteins that interact with folate receptors.

Materials:

-

Cell lysate

-

Antibody against the folate receptor

-

Protein A/G beads

-

Wash Buffer

-

Elution Buffer

-

SDS-PAGE and Western Blotting reagents

Protocol:

-

Lysis: Prepare a cell lysate under non-denaturing conditions.

-

Immunoprecipitation: Incubate the lysate with the anti-folate receptor antibody, followed by the addition of Protein A/G beads to pull down the antibody-receptor complex.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify interacting partners by Western blotting or mass spectrometry.

Applications in Drug Development

The overexpression of folate receptors on cancer cells provides a unique opportunity for targeted drug delivery. By conjugating cytotoxic drugs, imaging agents, or nanoparticles to folic acid, these therapeutic payloads can be selectively delivered to tumor cells, minimizing off-target toxicity. This strategy has led to the development of several folate-targeted therapies that are currently in clinical trials.

Conclusion

Folate receptors are critical mediators of cellular folate uptake with profound implications for both normal physiology and disease. Their high affinity for folate and differential expression patterns have made them attractive targets for the development of novel diagnostic and therapeutic agents. A thorough understanding of their function, underpinned by robust quantitative data and detailed experimental methodologies as outlined in this guide, is essential for advancing research and translating these findings into clinical applications.

References

The Crossroads of Health: An In-depth Technical Guide to Folate Metabolism and Its Link to Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, an essential B vitamin, serves as a critical cofactor in a wide array of metabolic reactions, fundamentally supporting cellular proliferation, repair, and function.[1] Its metabolism, a complex and highly regulated network of enzymatic reactions, is central to the synthesis of nucleotides and the regulation of methylation pathways.[2][3] Dysregulation of this intricate metabolic machinery has been unequivocally linked to a spectrum of human diseases, ranging from developmental abnormalities to chronic age-related disorders.[4] This technical guide provides a comprehensive exploration of the core aspects of folate metabolism, its intimate connection with various pathologies, and the experimental methodologies employed to investigate these relationships.

Folate-mediated one-carbon metabolism is indispensable for the de novo synthesis of purines and thymidylate, which are the essential building blocks of DNA and RNA. Furthermore, this pathway is intricately linked to the methionine cycle, providing the methyl groups necessary for the methylation of DNA, proteins, and lipids, thereby playing a crucial role in epigenetic regulation and cellular signaling.

Given its fundamental role in cellular homeostasis, it is not surprising that perturbations in folate metabolism are implicated in a diverse range of diseases. Insufficient folate levels are a well-established risk factor for neural tube defects (NTDs) in developing embryos. In adults, aberrant folate metabolism is associated with an increased risk of cardiovascular disease, primarily through the elevation of homocysteine levels. The rapidly proliferating nature of cancer cells renders them particularly vulnerable to disruptions in folate metabolism, a characteristic that has been successfully exploited in cancer chemotherapy for decades. Moreover, emerging evidence continues to strengthen the link between folate status and neurodegenerative and psychiatric disorders.

This guide will delve into the key enzymes and pathways of folate metabolism, present quantitative data on its association with disease, detail experimental protocols for its investigation, and provide visual representations of the core metabolic and signaling pathways.

Core Folate Metabolism and its Pathophysiological Implications

Folate metabolism can be broadly divided into two interconnected cycles: the folate cycle and the methionine cycle. These cycles are compartmentalized within the cell, with parallel pathways operating in the cytoplasm and mitochondria.

The Folate Cycle: A Hub for One-Carbon Units

The folate cycle is responsible for the transfer of one-carbon units in various oxidation states. Dietary folates are absorbed and converted to tetrahydrofolate (THF), the biologically active form of the vitamin. Key enzymes in this cycle include:

-

Dihydrofolate Reductase (DHFR): This enzyme catalyzes the reduction of dihydrofolate (DHF) to THF, a critical step for maintaining the cellular pool of active folate. DHFR is a major target for antifolate drugs like methotrexate, used in cancer therapy.

-

Serine Hydroxymethyltransferase (SHMT): This enzyme facilitates the reversible conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate, a key intermediate that can be directed towards either nucleotide synthesis or methylation reactions.

-

Methylenetetrahydrofolate Reductase (MTHFR): MTHFR catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This is the predominant form of folate in circulation and serves as the methyl donor for the remethylation of homocysteine to methionine. Genetic polymorphisms in the MTHFR gene, such as the C677T variant, can reduce enzyme activity, leading to elevated homocysteine levels.

The Methionine Cycle: Fueling Methylation Reactions

The methionine cycle is crucial for the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of methylation reactions.

-

Methionine Synthase (MS): This vitamin B12-dependent enzyme transfers a methyl group from 5-methyltetrahydrofolate to homocysteine, thereby regenerating methionine.

-

S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH): Methionine is converted to SAM, which then donates its methyl group in various transmethylation reactions, forming SAH. SAH is subsequently hydrolyzed to homocysteine, which can then re-enter the methionine cycle or be directed to the transsulfuration pathway.

Disruptions in these cycles can lead to an accumulation of homocysteine (hyperhomocysteinemia), a known risk factor for cardiovascular disease, and can also impact DNA synthesis and methylation, contributing to the pathogenesis of various diseases.

Quantitative Data on Folate Metabolism and Disease

The following tables summarize key quantitative data related to folate metabolism, providing a reference for clinical and research applications.

Table 1: Reference Ranges for Folate Status

| Analyte | Population | Reference Range | Unit |

| Serum Folate | Adults | 2-20 | ng/mL |

| 4.5-45.3 | nmol/L | ||

| Children | 5-21 | ng/mL | |

| 11.3-47.6 | nmol/L | ||

| Infants | 14-51 | ng/mL | |

| 31.7-115.5 | nmol/L | ||

| Red Blood Cell (RBC) Folate | Adults | 140-628 | ng/mL |

| 317-1422 | nmol/L | ||

| Children | >160 | ng/mL | |

| >362 | nmol/L | ||

| WHO Recommendation for Women of Reproductive Age (RBC Folate) | >400 | ng/mL | |

| >906 | nmol/L |

Data sourced from Medscape and the Micronutrient Survey Manual.

Table 2: Enzyme Kinetics of Key Folate-Metabolizing Enzymes

| Enzyme | Substrate | K_m_ | V_max_ | Source Organism |

| Dihydrofolate Reductase (DHFR) | Dihydrofolate | - | - | Streptococcus pneumoniae |

| NADPH | - | - | ||

| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylenetetrahydrofolate | 26 | - | Human (Fibroblasts) |

| NADPH | 30 | - |

K_m_ values are presented in µmol/L. V_max_ data was not consistently available in a comparable format. Data for DHFR kinetics can be found in a study on Streptococcus pneumoniae DHFR, while human MTHFR kinetics are detailed in a study on fibroblast MTHFR activity.

Table 3: Clinical Trial Data on Folic Acid Supplementation

| Outcome Measure | Folic Acid Dosage | Result |

| Homocysteine Reduction | ||

| 0.2 mg/day | 13% reduction | |

| 0.4 mg/day | 20% reduction | |

| 0.8 mg/day | 23% reduction (maximal effect) | |

| 5.0 mg/day | 25% reduction | |

| Neural Tube Defect (NTD) Prevention | ||

| Multivitamin with Folic Acid | Odds Ratio: 0.52-0.67 | |

| Folic Acid Supplementation (pre- and during pregnancy) | Adjusted Relative Risk: 0.49-0.62 | |

| Cardiovascular Disease (CVD) Outcomes | ||

| 0.5-5.0 mg/day (with other B vitamins) | 25% reduction in homocysteine | |

| - | 10% lower risk of stroke | |

| - | 4% lower risk of overall CVD |

Homocysteine reduction data is from a meta-analysis of randomized trials. NTD prevention data is from a USPSTF evidence report and a meta-analysis. CVD outcome data is from a meta-analysis of randomized controlled trials.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of folate metabolism and its link to disease.

Protocol 1: Quantification of Folate in Human Plasma using LC-MS/MS

This protocol provides a general framework for the analysis of folate species in human plasma.

1. Sample Collection and Preparation: a. Collect whole blood in EDTA-containing tubes. b. Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma. c. To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled folic acid). d. Add 300 µL of a protein precipitation solution (e.g., methanol containing 1% ascorbic acid as an antioxidant) and vortex for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis: a. Chromatographic Separation: i. Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: Acetonitrile. iv. Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes, followed by a re-equilibration step. v. Flow Rate: 0.3 mL/min. vi. Injection Volume: 10 µL. b. Mass Spectrometry Detection: i. Ionization Mode: Electrospray ionization (ESI) in positive mode. ii. Detection Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Monitor specific precursor-to-product ion transitions for each folate vitamer and the internal standard.

3. Data Analysis: a. Quantify the concentration of each folate species by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a folate-depleted plasma matrix.

Protocol 2: Dihydrofolate Reductase (DHFR) Enzyme Activity Assay

This spectrophotometric assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

1. Reagent Preparation: a. Assay Buffer: 100 mM HEPES, pH 7.5. b. NADPH Solution: 10 mM in assay buffer. c. Dihydrofolate (DHF) Solution: 10 mM in assay buffer. d. Enzyme Preparation: Purified DHFR or cell/tissue lysate.

2. Assay Procedure: a. In a 96-well UV-transparent plate, add the following to each well: i. 150 µL of Assay Buffer. ii. 10 µL of NADPH Solution (final concentration ~0.5 mM). iii. 20 µL of Enzyme Preparation. b. Incubate the plate at 25°C for 5 minutes. c. Initiate the reaction by adding 20 µL of DHF Solution (final concentration ~1 mM). d. Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

3. Calculation of Enzyme Activity: a. Determine the rate of NADPH oxidation (ΔA340/min) from the linear portion of the curve. b. Calculate DHFR activity using the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Protocol 3: Methylenetetrahydrofolate Reductase (MTHFR) Enzyme Activity Assay

This assay measures MTHFR activity in the physiological direction by quantifying the production of 5-methyltetrahydrofolate using HPLC with fluorescence detection.

1. Reagent Preparation: a. Assay Buffer: 100 mM potassium phosphate buffer, pH 6.6, containing 0.3 mM EDTA. b. Substrate Solution: 1 mM 5,10-methylenetetrahydrofolate. c. Cofactor Solution: 5 mM NADPH. d. FAD Solution: 1 mM flavin adenine dinucleotide. e. Stopping Solution: 1 M perchloric acid. f. Enzyme Preparation: Cell or tissue homogenate.

2. Assay Procedure: a. In a microcentrifuge tube, combine: i. 50 µL of Assay Buffer. ii. 10 µL of FAD Solution. iii. 10 µL of Cofactor Solution. iv. 20 µL of Enzyme Preparation. b. Pre-incubate at 37°C for 5 minutes. c. Start the reaction by adding 10 µL of Substrate Solution. d. Incubate at 37°C for 30 minutes. e. Stop the reaction by adding 20 µL of Stopping Solution. f. Centrifuge at 10,000 x g for 5 minutes to pellet precipitated protein.

3. HPLC Analysis: a. Inject the supernatant onto a C18 HPLC column. b. Use a mobile phase of 50 mM potassium phosphate buffer, pH 5.0, with a methanol gradient. c. Detect 5-methyltetrahydrofolate using a fluorescence detector (excitation at 295 nm, emission at 365 nm).

4. Calculation of Enzyme Activity: a. Quantify the amount of 5-methyltetrahydrofolate produced by comparing its peak area to a standard curve. b. Express MTHFR activity as nmol of product formed per minute per mg of protein.

Protocol 4: MTHFR Genotyping for C677T Polymorphism

This protocol outlines the general steps for determining the MTHFR C677T genotype using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).

1. DNA Extraction: a. Extract genomic DNA from whole blood or buccal swabs using a commercial DNA extraction kit.

2. PCR Amplification: a. Amplify the region of the MTHFR gene containing the C677T polymorphism using specific primers. b. PCR Reaction Mix: i. 100 ng of genomic DNA. ii. 1X PCR buffer. iii. 200 µM of each dNTP. iv. 0.5 µM of each primer (Forward and Reverse). v. 1 unit of Taq DNA polymerase. vi. Nuclease-free water to a final volume of 25 µL. c. PCR Cycling Conditions: i. Initial denaturation: 95°C for 5 minutes. ii. 35 cycles of:

- Denaturation: 95°C for 30 seconds.

- Annealing: 58°C for 30 seconds.

- Extension: 72°C for 30 seconds. iii. Final extension: 72°C for 7 minutes.

3. Restriction Enzyme Digestion: a. The C677T polymorphism creates a recognition site for the HinfI restriction enzyme. b. Digest the PCR product with HinfI according to the manufacturer's instructions.

4. Gel Electrophoresis: a. Separate the digested DNA fragments on a 3% agarose gel. b. Visualize the DNA bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide).

5. Genotype Interpretation: a. CC (Wild-type): One uncut band. b. CT (Heterozygous): Three bands (one uncut, two smaller digested fragments). c. TT (Homozygous mutant): Two smaller digested fragments.

Visualizing Folate Metabolism Pathways and Workflows

Graphical representations are invaluable for understanding the complex relationships within folate metabolism and its connection to disease.

References

- 1. The Significance of Genetically Determined Methylation and Folate Metabolism Disorders in the Pathogenesis of Coronary Artery Disease: A Target for New Therapies? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Folate metabolism and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Congenital Heart Disease and Genetic Changes in Folate/Methionine Cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

The Core Principles of Folate Analysis by LC-MS/MS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and methodologies for the quantitative analysis of folates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful analytical technique has become the method of choice for accurately measuring various folate vitamers in complex biological matrices, overcoming the limitations of traditional methods like microbiological and protein-binding assays. Its high sensitivity, specificity, and ability to distinguish between individual folate forms make it an indispensable tool in clinical research and drug development.

I. Introduction to Folate Analysis